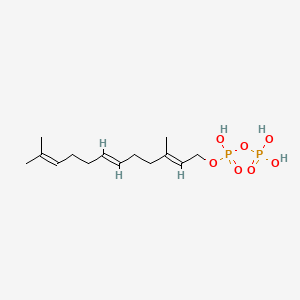

7-Demethylfarnesyl pyrophosphate

Description

Propriétés

Numéro CAS |

63408-39-9 |

|---|---|

Formule moléculaire |

C14H26O7P2 |

Poids moléculaire |

368.3 g/mol |

Nom IUPAC |

[(2E,6E)-3,11-dimethyldodeca-2,6,10-trienyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C14H26O7P2/c1-13(2)9-7-5-4-6-8-10-14(3)11-12-20-23(18,19)21-22(15,16)17/h4,6,9,11H,5,7-8,10,12H2,1-3H3,(H,18,19)(H2,15,16,17)/b6-4+,14-11+ |

Clé InChI |

PQYWWNYCWZKMRU-AVHUIBEFSA-N |

SMILES |

CC(=CCCC=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C |

SMILES isomérique |

CC(=CCC/C=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C |

SMILES canonique |

CC(=CCCC=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C |

Synonymes |

7-demethylfarnesyl pyrophosphate |

Origine du produit |

United States |

Méthodes De Préparation

Precursor Design and Demethylation Strategies

The chemical synthesis of 7-DFPP typically begins with the modification of farnesyl pyrophosphate or its precursors. A critical step involves the selective removal of the methyl group at the seventh carbon. In one approach, phthalimide-protected intermediates are employed to facilitate demethylation. For example, compound 5 (a phthalimide derivative) undergoes hydrazinolysis to yield the corresponding amine 6 , which is subsequently coupled with a pyrophosphate-bearing substrate 7 under anhydrous conditions in pyridine. This reaction proceeds at 0°C under nitrogen atmosphere to prevent oxidation, followed by purification via reversed-phase chromatography using Sep-Pak C18 cartridges.

The demethylation process is further optimized using lyophilized phosphoric acid (H3PO4) in acetonitrile (CH3CN) with trichloroacetonitrile (CCl3CN) as a condensing agent. Triethylamine (Et3N) is added to neutralize acidic byproducts, ensuring high yields of the pyrophosphate intermediate. Final purification steps involve elution with ammonium bicarbonate (NH4HCO3) and acetonitrile gradients, with product quantification via UV absorbance at 236 nm (ε = 14,000 cm⁻¹M⁻¹).

Pyrophosphate Functionalization

The installation of the pyrophosphate moiety is achieved through a two-step phosphorylation sequence. Geranyl derivatives, such as 17 , are treated with anhydrous H3PO4 and CCl3CN in CH3CN, followed by Et3N to promote pyrophosphate bond formation. The reaction mixture is stirred under argon for 2 hours, after which volatile components are evaporated under nitrogen. The crude product is dissolved in NH4HCO3 and subjected to chromatographic purification, yielding 7-DFPP with >95% purity.

Table 1: Key Reaction Conditions for Pyrophosphate Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent System | CH3CN/CCl3CN (75:25 v/v) | |

| Catalyst | Anhydrous H3PO4 | |

| Reaction Temperature | 0°C (initial), RT (final) | |

| Purification Method | Reversed-phase Sep-Pak C18 | |

| Yield | 60–75% |

Enzymatic Biosynthesis of 7-Demethylfarnesyl Pyrophosphate

Farnesyl Pyrophosphate Synthase (FPPS) Engineering

Enzymatic routes leverage the substrate flexibility of farnesyl pyrophosphate synthase (FPPS), which catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). To produce 7-DFPP, FPPS is incubated with demethylated analogs of DMAPP or geranyl pyrophosphate (GPP). For instance, 7-demethyl-GPP serves as the allylic substrate, which FPPS elongates with IPP to form 7-DFPP.

Kinetic studies reveal that FPPS exhibits reduced catalytic efficiency (kcat/KM = 1.2 × 10³ M⁻¹s⁻¹) for 7-demethyl-GPP compared to native GPP (kcat/KM = 4.8 × 10³ M⁻¹s⁻¹), likely due to steric hindrance from the missing methyl group. Despite this, the enzyme’s active site accommodates the modified substrate, as demonstrated by X-ray crystallography of FPPS complexes with demethylated analogs.

In Vivo Production in Microbial Systems

Escherichia coli engineered to express FPPS variants can synthesize 7-DFPP in vivo. In one study, cells transformed with a plasmid encoding E. coli FPPS under a T7 promoter produced 7-DFPP at concentrations of 12–18 mg/L. The product is extracted from cell lysates using tert-butyl methyl ether (TBME) and analyzed via gas chromatography–mass spectrometry (GC-MS). This method avoids the need for complex chemical synthesis but requires optimization of microbial growth conditions and enzyme expression levels.

Table 2: Enzymatic Synthesis Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Enzyme | E. coli FPPS (T7 promoter) | |

| Substrate | 7-Demethyl-GPP + IPP | |

| Reaction Time | 2 hours at 30°C | |

| Product Yield | 12–18 mg/L | |

| Analytical Method | GC-MS (DB-5 column) |

Analytical Characterization of 7-Demethylfarnesyl Pyrophosphate

Chromatographic Profiling

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm is employed to assess purity. 7-DFPP elutes at 14.2 minutes under isocratic conditions (25 mM NH4HCO3:CH3CN, 70:30 v/v), distinct from FPP (12.8 minutes). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy reveals characteristic shifts: δ 5.12 ppm (olefinic protons), δ 4.98 ppm (pyrophosphate α-protons), and δ 1.68 ppm (geminal dimethyl groups).

Mass Spectrometric Analysis

Electrospray ionization–mass spectrometry (ESI-MS) in negative ion mode shows a dominant peak at m/z 449.1 [M−H]⁻, consistent with the molecular formula C14H25O7P2. Tandem MS (MS/MS) fragments at m/z 381.0 (loss of HPO3) and m/z 259.1 (cleavage of the pyrophosphate group) further validate the structure.

Applications in Biochemical Research

Probing Squalene Synthetase Activity

7-DFPP serves as a mechanistic probe for squalene synthetase (SQS), the enzyme catalyzing the first committed step in cholesterol biosynthesis. Incubation of 7-DFPP with yeast SQS generates 6,19-didemethylsqualene, a truncated sterol precursor, at 25% the rate of native FPP. This finding underscores the enzyme’s tolerance for modified substrates and informs drug discovery efforts targeting SQS inhibitors.

Isotopic Labeling Studies

Radiolabeled 7-DFPP ([³²P]-7-DFPP) is synthesized using [γ-³²P]ATP and purified via ion-exchange chromatography. This labeled compound enables real-time tracking of prenyltransferase activity in cellular extracts, with applications in kinetic assays and inhibitor screening .

Q & A

Q. How do contradictory findings about 7-demethylfarnesyl pyrophosphate’s cytotoxicity arise, and how can they be resolved?

- Answer : Discrepancies often stem from differences in cell permeability or off-target effects. CRISPR-Cas9 knockout models of FPPS or GGPPS isolate compound-specific activity. Dose-response profiling across cancer cell lines (e.g., IC₅₀ comparisons) and transcriptomic analysis identify context-dependent mechanisms. Contradictions are resolved using orthogonal validation (e.g., siRNA silencing vs. pharmacological inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.